3-Fluoro-5-(pyridin-3-yl)benzoic Acid
Overview
Description
3-Fluoro-5-(pyridin-3-yl)benzoic Acid is a fluorinated aromatic compound that features a benzoic acid moiety substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pyridin-3-yl)benzoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Fluoro-5-(pyridin-3-yl)benzoic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 3-Fluoro-5-(trifluoromethyl)pyridine
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Fluoro-5-(pyridin-3-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Fluoro-5-(pyridin-3-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 217.2 g/mol. The fluorine atom at the third position of the benzoic acid moiety significantly influences its electronic properties, enhancing its binding affinity to various biological targets.
Interaction with Biological Macromolecules:
this compound exhibits the ability to interact with proteins through hydrogen bonding and π–π interactions. These interactions are crucial for modulating enzyme activity and influencing biochemical pathways, which may lead to therapeutic applications in enzyme inhibition or receptor binding.
Antimicrobial Activity:
Research indicates that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The electron-withdrawing nature of the fluorine atom enhances its reactivity, contributing to its effectiveness against microbial targets.
Anticancer Potential:
The compound has also been evaluated for its anticancer activities. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell types, including those associated with leukemia and solid tumors .
Structure-Activity Relationship (SAR)
The inclusion of fluorine in the structure plays a critical role in enhancing biological activity. SAR studies suggest that modifications at specific positions on the benzoic acid and pyridine rings can significantly alter the compound's potency against biological targets. For example, substituents at the para position have been shown to increase inhibitory activity against certain enzymes .
Anticancer Studies
A recent study explored the efficacy of this compound analogs against FLT3-driven acute myeloid leukemia (AML) cell lines. The results indicated that specific analogs displayed GI50 values between 0.1 and 1.0 μM, demonstrating promising anticancer activity .
Compound | GI50 (μM) | Target |
---|---|---|
Analog 1 | 0.1 | FLT3 |
Analog 2 | 0.5 | FLT3 |
Analog 3 | 1.0 | FLT3 |
Antimicrobial Studies
In antimicrobial evaluations, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Properties
IUPAC Name |
3-fluoro-5-pyridin-3-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXUNKUYPEBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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